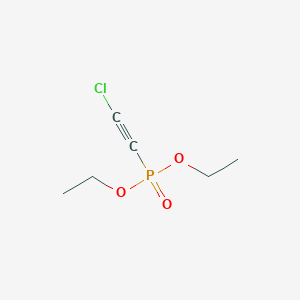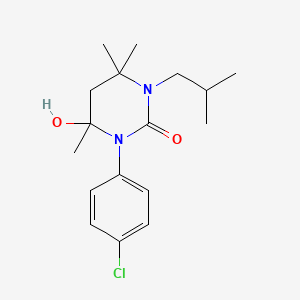
1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to form the diazinanone ring. The hydroxy and methyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Shares the chlorophenyl group but has a different ring structure.
4-Chloroaniline: Contains the chlorophenyl group but lacks the diazinanone ring and other substituents.
Quinoline derivatives: Nitrogen-containing heterocycles with various biological activities.
Uniqueness
1-(4-Chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
368839-00-3 |
|---|---|
Molecular Formula |
C17H25ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-6-hydroxy-4,4,6-trimethyl-3-(2-methylpropyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H25ClN2O2/c1-12(2)10-19-15(21)20(14-8-6-13(18)7-9-14)17(5,22)11-16(19,3)4/h6-9,12,22H,10-11H2,1-5H3 |
InChI Key |
CKUIPRQKFQVWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)N(C(CC1(C)C)(C)O)C2=CC=C(C=C2)Cl |
solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
![2-[[6-Amino-2-(4-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146776.png)
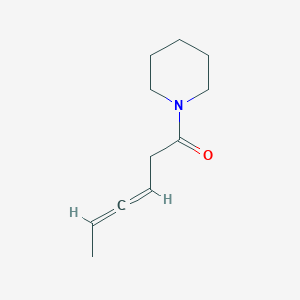
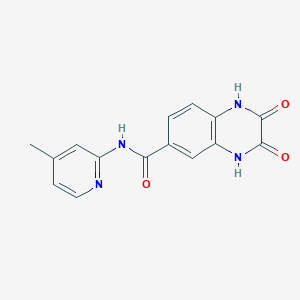
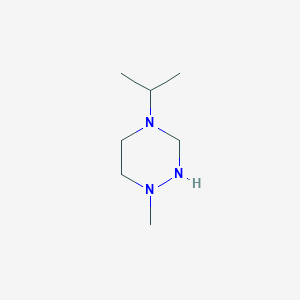
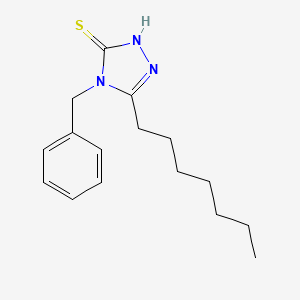
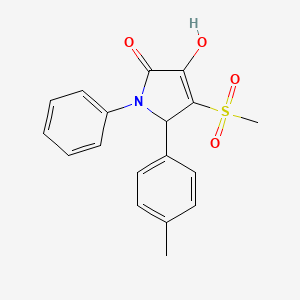
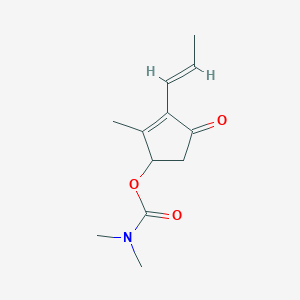
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
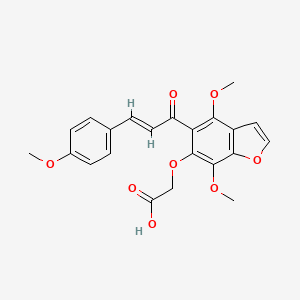
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![2-Nitro-N-(2,2,2-trichloro-1-{[({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}amino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B14146839.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)
